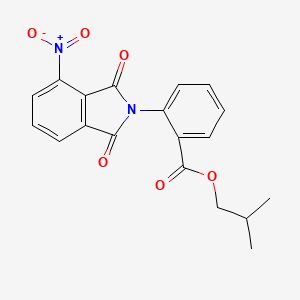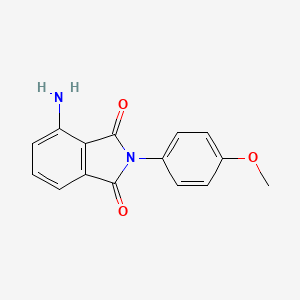
isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Vue d'ensemble
Description
Isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate, also known as NBQX, is a potent and selective antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
Isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate acts as a competitive antagonist of AMPA receptors, which are responsible for mediating fast excitatory neurotransmission in the brain. By binding to the receptor site, isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate prevents the activation of AMPA receptors by glutamate, thereby reducing the influx of calcium ions into the postsynaptic neuron and blocking the depolarization of the membrane potential.
Biochemical and Physiological Effects:
isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in various models of neurological disorders, such as stroke, epilepsy, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise manipulation of excitatory neurotransmission. However, one limitation is that it may also affect other ionotropic glutamate receptors, such as kainate receptors, at higher concentrations.
Orientations Futures
There are several potential future directions for the use of isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in scientific research. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as epilepsy, stroke, depression, and schizophrenia. Another area of interest is its use in the development of new drugs that target AMPA receptors for the treatment of these disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate and to identify potential side effects and limitations of its use.
Applications De Recherche Scientifique
Isobutyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in blocking excitatory neurotransmission in the central nervous system, and has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
2-methylpropyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11(2)10-27-19(24)12-6-3-4-8-14(12)20-17(22)13-7-5-9-15(21(25)26)16(13)18(20)23/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKFMBGGWPIJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
![3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
![N,2-bis[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3824686.png)
![4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3824688.png)
![2-[bis(ethylsulfonyl)methylene]-5-phenyl-1,3-oxazolidine](/img/structure/B3824689.png)
![methyl 4-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B3824692.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B3824699.png)
![2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3824705.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)

![N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3824728.png)